

Toxicological Profile of Texanol and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Texanol*

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Introduction

Texanol[™], a trade name for 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TPM), is a high-production volume chemical primarily used as a coalescing agent in latex paints and as a chemical intermediate.[1][2] Its widespread use necessitates a thorough understanding of its toxicological profile and the biological fate of its metabolites. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of **Texanol** and its metabolic pathways, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Executive Summary

Texanol exhibits a low acute toxicity profile via oral, dermal, and inhalation routes.[3][4] Subchronic exposure in animal studies has identified the liver and, in male rats, the kidneys as potential target organs.[5] The observed liver effects, such as increased organ weight, are considered adaptive responses related to metabolic activation, while the kidney effects (hyaline droplet formation) are specific to male rats and are not considered relevant to humans.[4][5] **Texanol** is metabolized primarily through hydrolysis to 2,2,4-trimethyl-1,3-pentanediol (TMPD), which is then further oxidized and conjugated, primarily via glucuronidation, before excretion in the urine.[5][6] The main urinary metabolites identified in rats are TMPD and 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV).[6]

Data Presentation

Table 1: Acute Toxicity of Texanol

Exposure Route	Species	Endpoint	Value (mg/kg)	Reference
Oral	Rat	LD50	> 2,000	[3]
Oral	Rat	LD50	3,200	[7]
Oral	Rat	LD50	6,500	[4]
Oral	Rat	LD50	3,200 - 6,400	[8]
Dermal	Rabbit	LD50	> 15,200	[4]
Inhalation	Rat	LC50	> 3.55 mg/L (6h)	[No direct citation available]

Table 2: Subchronic Toxicity of Texanol

Study Type	Species	Dosing Regimen	NOAEL	Key Findings	Reference
15-Day Oral	Rat	0, 100, 1,000 mg/kg/day	1,000 mg/kg/day	Increased liver weight in females at 1,000 mg/kg/day; minimal hyaline droplet degeneration in male kidneys.	[5]
Combined Repeated Dose and Reproductive/ Developmental Toxicity (OECD 422)	Rat	0, 100, 300, 1,000 mg/kg/day for 14-51 days	1,000 mg/kg/day	No adverse effects on reproduction or development.	[9]

Table 3: Skin and Eye Irritation

Test Type	Species	Result	Reference
Skin Irritation	Rabbit	Mild skin irritation	[4]
Eye Irritation	Rabbit	Mild eye irritation	[No direct citation available]
Skin Sensitization (Guinea Pig Maximization Test)	Guinea Pig	Not a sensitizer	[No direct citation available]

Experimental Protocols

Detailed experimental protocols for many of the foundational studies on **Texanol**, such as those conducted by Eastman Kodak Company, are not publicly available.[\[5\]](#)[\[9\]](#) However, many studies have followed standardized OECD guidelines.

Acute Oral Toxicity (Following OECD Guideline 401)

- Test Species: Rat (typically Sprague-Dawley or Wistar).
- Animal Housing: Housed in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water.[\[10\]](#)
- Dosing: Animals are fasted overnight before administration of a single dose of **Texanol** via oral gavage.[\[10\]](#) A range of doses is used to determine the lethal dose for 50% of the animals (LD50).
- Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-dosing.[\[10\]](#) A full necropsy is performed on all animals.[\[10\]](#)

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (Following OECD Guideline 422)

- Test Species: Rat.
- Dosing: **Texanol** is administered daily via oral gavage to male and female rats for a specified period before mating, during mating, and for females, throughout gestation and early lactation.[\[11\]](#)[\[12\]](#)
- Parameters Monitored:
 - Parental Animals: Clinical signs, body weight, food consumption, mating performance, fertility, and gestation length.[\[11\]](#) A full histopathological examination of organs is conducted.[\[11\]](#)
 - Offspring: Viability, body weight, and developmental landmarks are monitored.[\[11\]](#)

- Objective: To provide initial information on the potential reproductive and developmental toxicity of a substance.[11]

Skin Sensitization: Guinea Pig Maximization Test (Following OECD Guideline 406)

- Test Species: Guinea pig.
- Induction Phase: The test involves an initial intradermal injection of **Texanol** (with and without adjuvant) followed by a topical application one week later to induce a potential allergic state.[13][14]
- Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of **Texanol** is applied topically to a naive skin site.[13][14]
- Evaluation: The challenge site is observed for signs of erythema and edema at 24 and 48 hours. The incidence and severity of the skin reactions in the test group are compared to a non-induced control group.[13][14]

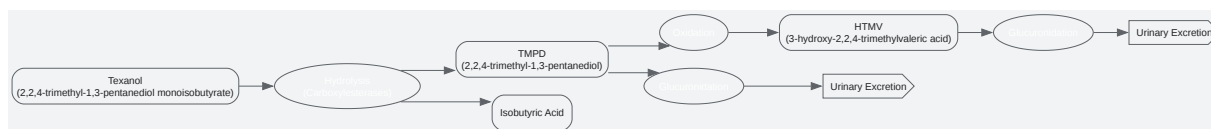
Metabolic Pathways and Toxicokinetics

While specific toxicokinetic studies on **Texanol** are limited, its metabolic pathway is proposed to be similar to that of the structurally related compound, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB).[5]

The proposed metabolic pathway for **Texanol** involves two main phases:

- Phase I Metabolism: The primary step is the hydrolysis of the ester linkage by carboxylesterases to yield 2,2,4-trimethyl-1,3-pentanediol (TMPD) and isobutyric acid. TMPD can then undergo oxidation to form 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV).[5][6] Due to the steric hindrance from the methyl groups, oxidation by cytochrome P450 enzymes is expected to be a minor pathway.[5]
- Phase II Metabolism: The hydroxyl groups of TMPD and the carboxylic acid group of HTMV are susceptible to conjugation reactions, primarily glucuronidation, to form more water-soluble metabolites that can be readily excreted in the urine.[6]

A recent study in rats identified TMPD and HTMV as the two major urinary metabolites of **Texanol**, with HTMV suggested as a potential biomarker for exposure monitoring.[6]



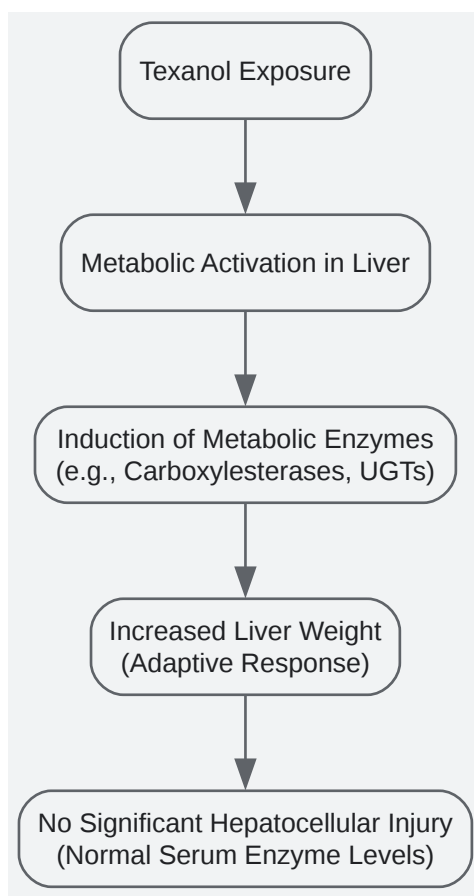
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Proposed metabolic pathway of **Texanol**.

Mechanisms of Toxicity

Liver Effects

In subchronic studies, high doses of **Texanol** led to increased liver weights in rats.[5] This is a common adaptive response to exposure to xenobiotics. The liver increases its metabolic capacity to handle the foreign compound, a process that can involve the induction of metabolic enzymes.[15] This is generally not considered an adverse toxicological effect unless accompanied by histopathological changes or alterations in serum enzyme levels indicative of liver damage.[5] In the case of **Texanol**, significant changes in serum liver enzymes were not observed, suggesting an adaptive rather than a toxic response.[5]

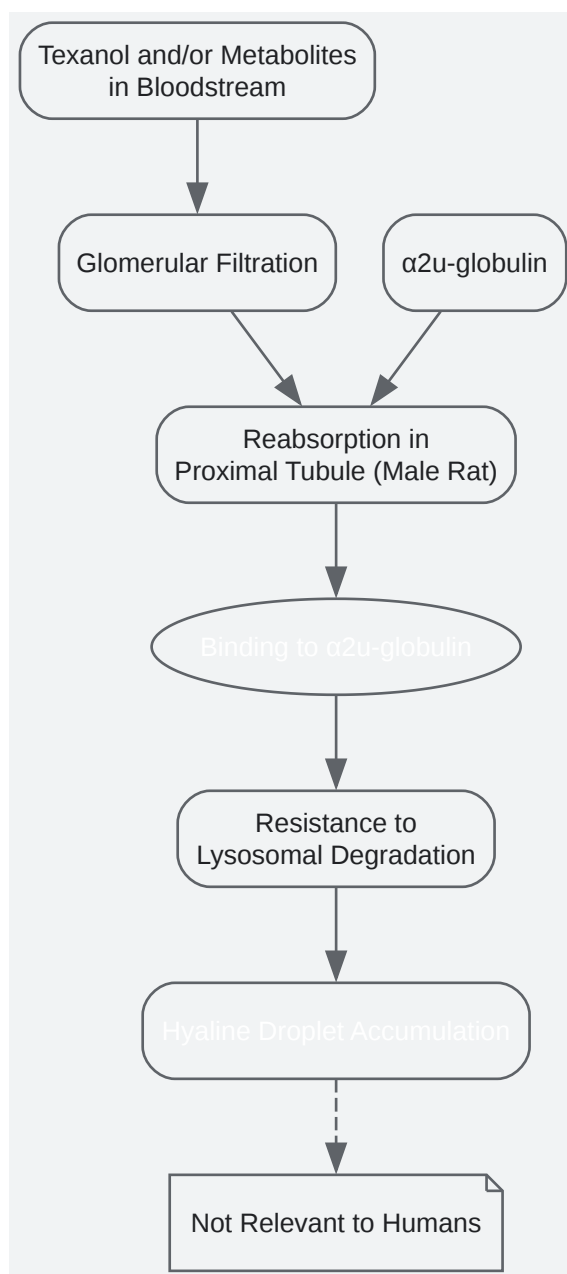


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Logical workflow of the adaptive liver response to **Texanol**.

Kidney Effects

The observation of hyaline droplet accumulation in the kidneys of male rats is a well-documented phenomenon associated with exposure to certain chemicals.[4] This effect is specific to male rats due to the presence of the low-molecular-weight protein alpha-2u-globulin. [4] This protein is reabsorbed in the proximal tubules, and some chemicals can bind to it, making the protein resistant to lysosomal degradation and causing it to accumulate as hyaline droplets. This is not considered relevant for human risk assessment as humans do not produce alpha-2u-globulin.[4]



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Signaling pathway of hyaline droplet formation in male rats.

Conclusion

Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) demonstrates a low order of acute toxicity. The primary effects observed in subchronic studies, namely increased liver weight and male rat-specific hyaline droplet nephropathy, are well-characterized and considered of low toxicological concern for humans. The metabolism of **Texanol** proceeds through predictable

hydrolysis and conjugation pathways, leading to the formation of water-soluble metabolites that are excreted in the urine. Further research to obtain more detailed quantitative data on the toxicokinetics and metabolic fate of **Texanol** would provide a more complete understanding of its toxicological profile.

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- To cite this document: BenchChem. [Toxicological Profile of Texanol and its Metabolites: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047921#toxicological-profile-of-texanol-and-its-metabolites]

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